

An In-depth Technical Guide to the Physical Properties of Deuterated Quinoxalines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,2,3,4-Tetrahydroquinoxaline-d4*

Cat. No.: *B1257472*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated quinoxalines, compounds of significant interest in medicinal chemistry and materials science. The substitution of hydrogen with deuterium can profoundly influence the physicochemical and metabolic profiles of these molecules, making a detailed understanding of their properties essential for research and development. This document summarizes key quantitative data, outlines detailed experimental protocols for their synthesis and characterization, and provides visual representations of experimental workflows.

Core Physical and Chemical Properties

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as the structural foundation for a wide array of derivatives with diverse applications.^[1] ^[2] The introduction of deuterium can alter properties such as metabolic stability, reaction kinetics, and spectroscopic signatures without significantly changing the molecule's shape or size.^[3]^[4] These subtle changes can lead to improved pharmacokinetic profiles and reduced toxicity in drug candidates.^[3]^[4]

General Effects of Deuteration

Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium, can lead to several changes in the physical properties of organic molecules:

- Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy leads to a slower rate of reactions involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect. In drug development, this can result in reduced rates of metabolism and a longer biological half-life.[3][4]
- Physical Properties: Deuteration can cause minor changes in physical characteristics such as hydrophobicity, acidity, and basicity.[3] For instance, some deuterated compounds have shown slightly lower lipophilicity ($\log D$) and increased aqueous solubility.[5] It can also lead to lower melting points and heat of fusion.[5]
- Spectroscopic Properties: The change in mass and vibrational frequencies upon deuteration leads to distinct signatures in NMR, mass spectrometry, and IR spectroscopy, which are crucial for the characterization of these compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data for quinoxaline and some of its deuterated and non-deuterated derivatives. Data for deuterated quinoxalines is sparse in the literature; therefore, data for the parent quinoxaline and related derivatives are provided for comparison.

Table 1: General Physical Properties

Compound	Molecular Formula	Melting Point (°C)	Boiling Point (°C)	Density (g/mL at 25°C)	Solubility	Reference
Quinoxaline	C ₈ H ₆ N ₂	29-32	220-223	1.124	Freely soluble in alcohol	[1][6][7]
2,3-Diphenylquinoxaline	C ₂₀ H ₁₄ N ₂	127-128	-	-	-	[1][8]
6-Methyl-1,2,3,4-tetrahydroquinoxaline	C ₉ H ₁₂ N ₂	99.1-102.2	-	-	-	[9]
(S)-3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one	C ₁₀ H ₁₂ N ₂ O	128.5-131.7	-	-	-	[10]
(S)-3,8-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one	C ₁₀ H ₁₂ N ₂ O	104.1-105.4	-	-	-	[10]

Table 2: Spectroscopic Data (¹H and ¹³C NMR) for Quinoxaline Derivatives

Reported chemical shifts (δ) in ppm.

Compound	Solvent	¹ H NMR Chemical Shifts (ppm)	¹³ C NMR Chemical Shifts (ppm)	Reference
Quinoxaline	-	-	-	[11]
Protons on the pyrazine ring (H-2, H-3) are highly deshielded and appear as singlets downfield. Protons on the benzene ring (H-5/H-8, H-6/H-7) are in the aromatic region.	The carbon atoms of the quinoxaline scaffold resonate in distinct regions of the ¹³ C NMR spectrum. [12]			
[12]				
2,3-Diphenylquinoxaline	CDCl ₃	8.20–8.10 (m, 2H), 7.82–7.70 (m, 2H), 7.60—7.35 (m, 10H)	153.6, 141.3, 139.2, 130.0, 129.9, 129.4, 128.9, 128.4	[8]
6-Methyl-1,2,3,4-tetrahydroquinoxaline	CDCl ₃	6.41 (d, J = 8.0 Hz, 2H, Ar), 6.32 (s, 1H, Ar), 3.38 (s, 3H), 3.38 (brs, 2H, NH), 2.17 (s, 3H, Me)	133.7, 131.1, 128.3, 119.0, 115.4, 114.9, 41.5, 41.5, 20.6	[9]
(S)-3,6-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one	CDCl ₃	8.92 (brs, 1H, NH), 6.66 (d, J = 7.8 Hz, 1H, Ar), 6.56 (d, J = 7.8 Hz, 1H, Ar), 6.50 (s, 1H, Ar), 3.99 (q, J = 6.6 Hz, 1H), 3.79 (brs,	169.5, 133.5, 133.2, 123.2, 120.1, 115.3, 114.7, 51.9, 20.9, 17.9	[10]

1H, NH), 2.24 (s,
3H, Me), 1.44 (d,
J = 6.6 Hz, 3H,
Me)

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of deuterated quinoxalines. The following sections provide an overview of key experimental procedures.

Synthesis of Deuterated Quinoxalines

A common method for synthesizing quinoxaline derivatives is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound.^[8] For deuterated analogs, a deuterated starting material is typically used.

Example: Synthesis of Deuterium-Labeled 2-Quinoxalinecarboxylic Acid-d₄ (QCA-d₄) and 3-Methylquinoxaline-2-carboxylic Acid-d₄ (MQCA-d₄)^[13]

This protocol describes an efficient synthesis using aniline-d₅ as the labeled starting material.
^[13]

- Starting Material: Aniline-d₅ is used to introduce the deuterium labels.
- Reaction Steps: The synthesis involves a multi-step process, likely beginning with the diazotization of aniline-d₅ followed by coupling and cyclization reactions to form the quinoxaline ring.
- Purification: The final products are purified, for example, by recrystallization.
- Characterization: The chemical structures and isotopic enrichment are confirmed by ¹H NMR and mass spectrometry.^[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a fundamental technique for the structural elucidation of quinoxaline derivatives.^[12]

Sample Preparation:^[12]

- Weighing: For ^1H NMR, 5-25 mg of the compound is typically used. For ^{13}C NMR, a higher concentration of 50-100 mg is needed.[12]
- Solvent Selection: A suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) that completely dissolves the sample is chosen.[12]
- Dissolution: The weighed sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[12]
- Transfer: The solution is transferred to a high-quality 5 mm NMR tube.

Data Acquisition:[12]

- ^1H NMR: Used to determine the number of different proton environments and their splitting patterns.
- ^{13}C NMR: Provides information on the carbon skeleton of the molecule.
- The specific parameters for data acquisition may need to be optimized based on the instrument and sample.[12]

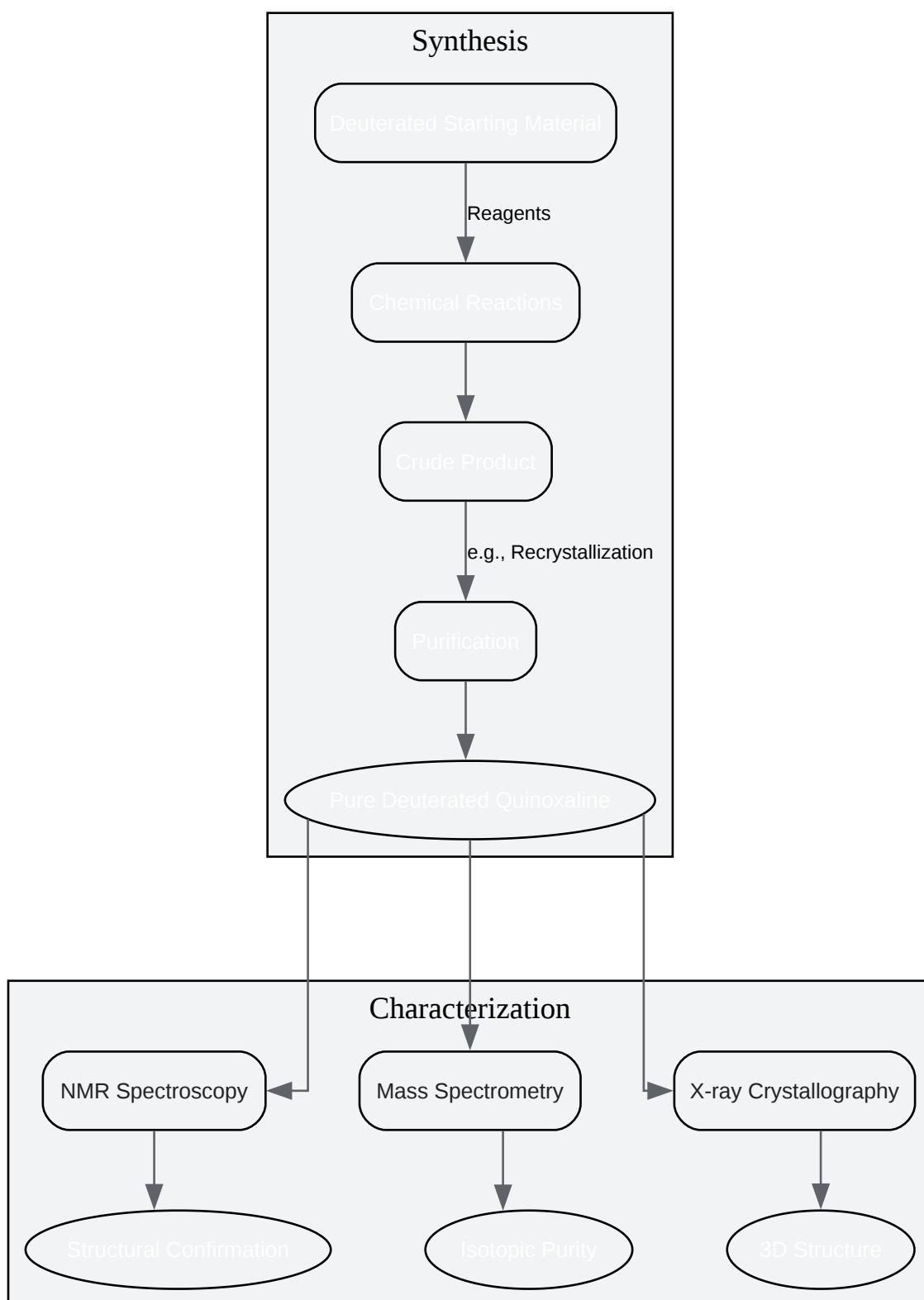
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and isotopic abundance of deuterated quinoxalines.[13] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for tracing metabolites of quinoxaline derivatives.[14]

General Procedure:

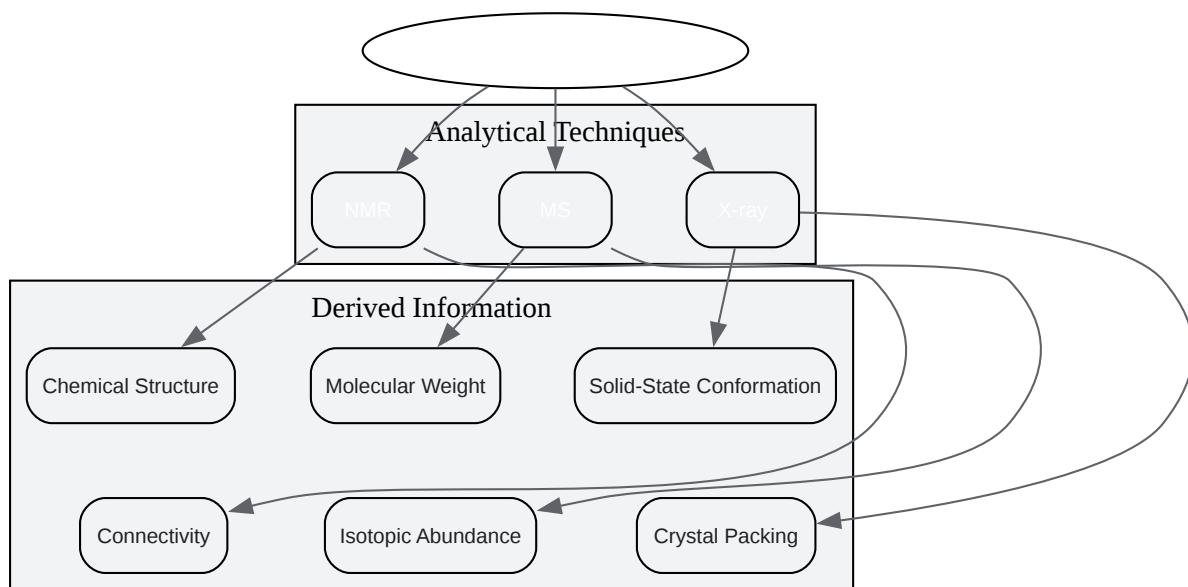
- Sample Preparation: Samples are typically dissolved in a suitable solvent.
- Ionization: The sample is ionized using an appropriate technique (e.g., electrospray ionization - ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio.
- Detection: The detector records the abundance of each ion.

X-ray Crystallography


Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of the molecule in the solid state.[15]

Procedure:[15]

- Crystal Growth: Single crystals of the quinoxaline derivative are grown. This can be a challenging step, and crystals may be sensitive to solvent loss.[15]
- Data Collection: X-ray diffraction data are collected at low temperatures (e.g., 100 K) using a diffractometer.[15]
- Structure Solution and Refinement: The initial structural model is determined and then refined to fit the experimental data.[15]


Visualizations

The following diagrams illustrate key experimental workflows for the synthesis and characterization of deuterated quinoxalines.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of deuterated quinoxalines.

[Click to download full resolution via product page](#)

Caption: Relationship between analytical techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoxaline - Wikipedia [en.wikipedia.org]
- 7. 91-19-0 CAS MSDS (Quinoxaline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoxaline(91-19-0) 1H NMR spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Deuterated Quinoxalines]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1257472#physical-properties-of-deuterated-quinoxalines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com